N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide
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Overview
Description
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide is a synthetic organic compound characterized by the presence of a pentafluorophenyl group, a benzoxazole ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the pentafluorobenzene ring.
Attachment of the Butanamide Moiety: The final step involves the coupling of the benzoxazole derivative with butanoyl chloride under basic conditions to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide
- N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Uniqueness
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide is unique due to the presence of the butanamide moiety, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The combination of the pentafluorophenyl group and the benzoxazole ring also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F5N2O2/c1-2-3-10(25)23-7-4-5-9-8(6-7)24-17(26-9)11-12(18)14(20)16(22)15(21)13(11)19/h4-6H,2-3H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJKXWJYKJZSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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